1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an ethyl group, and a complex ether linkage involving a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene can be achieved through a multi-step process involving the following key steps:
Formation of the benzene ring: The initial step involves the preparation of the benzene ring with the desired substituents.
Ether linkage formation: The next step involves the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation reactions: Products include carboxylic acids or aldehydes.
Reduction reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological studies: It can be used as a probe or ligand in biological studies to investigate the interactions of aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. Additionally, the presence of the ether linkage and aromatic ring allows it to participate in π-π interactions and hydrogen bonding with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-ethylbenzene: Lacks the ether linkage and methoxyphenoxy group, making it less complex and less versatile in applications.
1-chloro-4-ethylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-chloro-2-ethoxybenzene: Contains an ethoxy group instead of the more complex ether linkage, resulting in different chemical properties.
Uniqueness
1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to its complex structure, which includes a chlorine atom, an ethyl group, and a methoxyphenoxy ether linkage. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-13-11-16(7-8-17(13)18)21-10-9-20-15-6-4-5-14(12-15)19-2/h4-8,11-12H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQNBUAPKRKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOC2=CC=CC(=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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